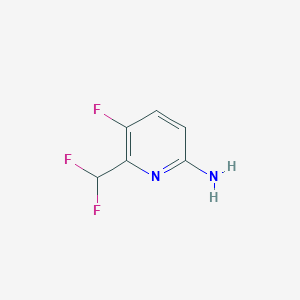
1-Bromo-3-ethoxy-5-isopropylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-ethoxy-5-isopropylbenzene is an organic compound with the molecular formula C11H15BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethoxy group, and an isopropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-3-ethoxy-5-isopropylbenzene can be synthesized through a multi-step process involving the bromination of 3-ethoxy-5-isopropylbenzene. The general synthetic route involves:
Bromination: The introduction of a bromine atom to the benzene ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Ethoxylation: The introduction of an ethoxy group (-OCH2CH3) to the benzene ring. This can be done using ethyl alcohol (ethanol) in the presence of a strong acid like sulfuric acid (H2SO4).
Isopropylation: The introduction of an isopropyl group (-CH(CH3)2) to the benzene ring. This can be achieved using isopropyl chloride (CH3CHClCH3) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination, ethoxylation, and isopropylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
1-Bromo-3-ethoxy-5-isopropylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be replaced by other electrophiles in the presence of a catalyst.
Nucleophilic Substitution: The ethoxy group can be replaced by nucleophiles under basic conditions.
Oxidation: The isopropyl group can be oxidized to form a carboxylic acid group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) can be used for nitration reactions.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products
Nitration: 1-Nitro-3-ethoxy-5-isopropylbenzene
Hydrolysis: 3-Ethoxy-5-isopropylphenol
Oxidation: 3-Ethoxy-5-isopropylbenzoic acid
科学的研究の応用
1-Bromo-3-ethoxy-5-isopropylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Bromo-3-ethoxy-5-isopropylbenzene involves its interaction with various molecular targets and pathways. The bromine atom and ethoxy group can participate in electrophilic and nucleophilic reactions, respectively, while the isopropyl group can undergo oxidation. These interactions can lead to the formation of reactive intermediates that can further react with other molecules.
類似化合物との比較
1-Bromo-3-ethoxy-5-isopropylbenzene can be compared with other similar compounds such as:
1-Bromo-3-methoxy-5-isopropylbenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-Bromo-3-ethoxy-5-methylbenzene: Similar structure but with a methyl group instead of an isopropyl group.
1-Chloro-3-ethoxy-5-isopropylbenzene: Similar structure but with a chlorine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct reactivity and properties compared to its analogs.
特性
分子式 |
C11H15BrO |
|---|---|
分子量 |
243.14 g/mol |
IUPAC名 |
1-bromo-3-ethoxy-5-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15BrO/c1-4-13-11-6-9(8(2)3)5-10(12)7-11/h5-8H,4H2,1-3H3 |
InChIキー |
IIRRWXMIXCTIGF-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=CC(=C1)C(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


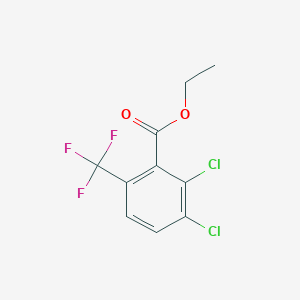
![4-[(5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl)amino]butanoic acid](/img/structure/B14036927.png)
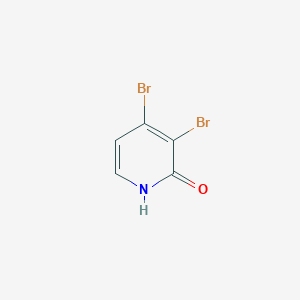


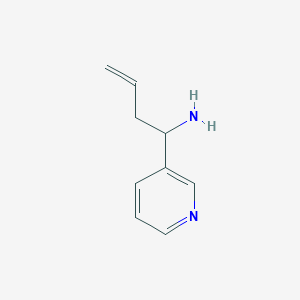
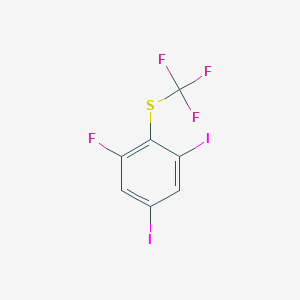
![Imidazo[1,2-a]pyridine-8-thiol](/img/structure/B14036991.png)
